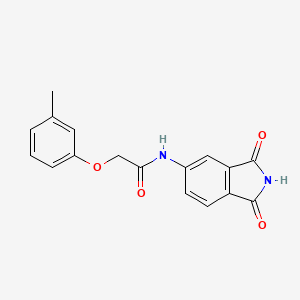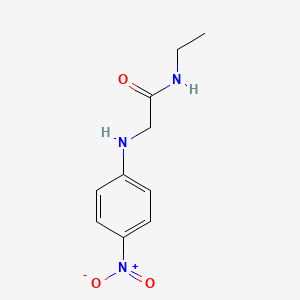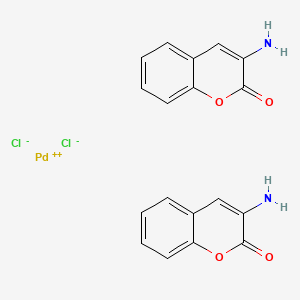
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II): is a coordination compound featuring palladium as the central metal ion
Preparation Methods
The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) typically involves the reaction of palladium(II) chloride with 2-oxo-2H-1-benzopyran-3-ylammine ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The palladium center can undergo oxidation or reduction, altering the oxidation state of the metal.
Coordination Reactions: The compound can form complexes with other molecules or ions, expanding its coordination sphere.
Common reagents used in these reactions include halides, phosphines, and other coordinating ligands. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Medicinal Chemistry:
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) involves coordination to target molecules, such as DNA or proteins, through its palladium center. This coordination can lead to the disruption of biological processes, making it a potential candidate for therapeutic applications. The specific pathways and molecular targets depend on the context of its use .
Comparison with Similar Compounds
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) can be compared with similar compounds such as:
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II): Similar in structure but with platinum as the central metal ion, offering different reactivity and applications.
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)diiodopalladium(II):
The uniqueness of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) lies in its specific coordination environment and the reactivity of the palladium center, which can be fine-tuned for various applications.
Properties
CAS No. |
76295-00-6 |
|---|---|
Molecular Formula |
C18H14Cl2N2O4Pd |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
3-aminochromen-2-one;palladium(2+);dichloride |
InChI |
InChI=1S/2C9H7NO2.2ClH.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5H,10H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
WYORXGXNXZEYNN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)


![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)
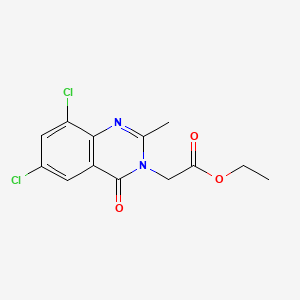
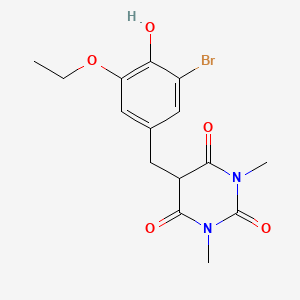
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
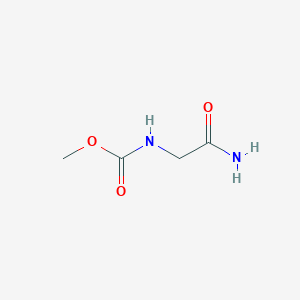
![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)

